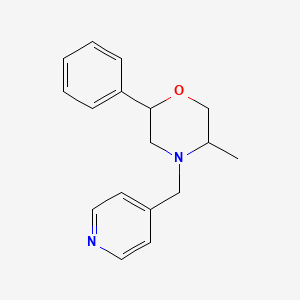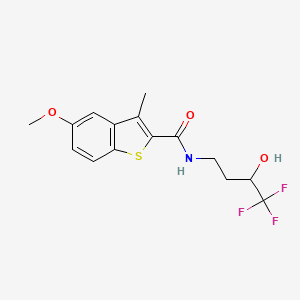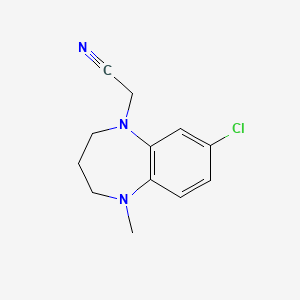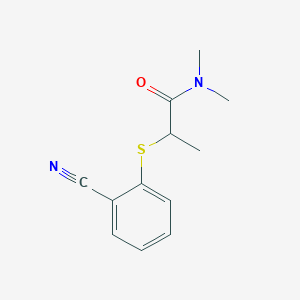![molecular formula C15H21NO3 B7592557 (3,4-Dimethylphenyl)-[2-(methoxymethyl)morpholin-4-yl]methanone](/img/structure/B7592557.png)
(3,4-Dimethylphenyl)-[2-(methoxymethyl)morpholin-4-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-Dimethylphenyl)-[2-(methoxymethyl)morpholin-4-yl]methanone, also known as DM3, is a chemical compound that has been studied for its potential use in cancer treatment. DM3 is a member of the maytansinoid family of compounds, which are naturally occurring compounds found in the bark and leaves of the Maytenus ovatus and Maytenus serrata trees. These compounds have been found to have potent anticancer activity, making them attractive candidates for drug development.
作用機序
(3,4-Dimethylphenyl)-[2-(methoxymethyl)morpholin-4-yl]methanone works by binding to microtubules, which are essential components of the cell cytoskeleton. By binding to microtubules, (3,4-Dimethylphenyl)-[2-(methoxymethyl)morpholin-4-yl]methanone disrupts their assembly and causes the cells to undergo cell cycle arrest and apoptosis. This mechanism of action is similar to that of other microtubule-targeting drugs, such as taxanes and vinca alkaloids.
Biochemical and Physiological Effects:
(3,4-Dimethylphenyl)-[2-(methoxymethyl)morpholin-4-yl]methanone has been found to have potent anticancer activity in vitro and in vivo. It has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including those that are resistant to other chemotherapeutic agents. (3,4-Dimethylphenyl)-[2-(methoxymethyl)morpholin-4-yl]methanone has also been found to have a low toxicity profile, making it an attractive candidate for drug development.
実験室実験の利点と制限
One of the main advantages of (3,4-Dimethylphenyl)-[2-(methoxymethyl)morpholin-4-yl]methanone is its potent anticancer activity. It has been found to be effective in killing cancer cells in vitro and in vivo, with a mechanism of action that is similar to other microtubule-targeting drugs. However, (3,4-Dimethylphenyl)-[2-(methoxymethyl)morpholin-4-yl]methanone is a complex molecule that requires specialized equipment and expertise to synthesize. It is also relatively unstable and requires careful handling and storage.
将来の方向性
There are several future directions for the study of (3,4-Dimethylphenyl)-[2-(methoxymethyl)morpholin-4-yl]methanone. One area of research is the development of more efficient synthesis methods that can produce (3,4-Dimethylphenyl)-[2-(methoxymethyl)morpholin-4-yl]methanone in larger quantities. Another area of research is the optimization of (3,4-Dimethylphenyl)-[2-(methoxymethyl)morpholin-4-yl]methanone as a drug candidate, including the development of more stable analogs and the identification of biomarkers that can predict response to treatment. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of (3,4-Dimethylphenyl)-[2-(methoxymethyl)morpholin-4-yl]methanone as a cancer treatment.
合成法
(3,4-Dimethylphenyl)-[2-(methoxymethyl)morpholin-4-yl]methanone can be synthesized through a multi-step process involving the coupling of maytansine with a morpholine derivative. The synthesis of (3,4-Dimethylphenyl)-[2-(methoxymethyl)morpholin-4-yl]methanone is a complex process that requires specialized equipment and expertise in organic chemistry.
科学的研究の応用
(3,4-Dimethylphenyl)-[2-(methoxymethyl)morpholin-4-yl]methanone has been studied extensively for its potential use in cancer treatment. It has been found to be highly effective in killing cancer cells in vitro and in vivo, with a mechanism of action that involves the disruption of microtubule assembly and the induction of cell cycle arrest and apoptosis. (3,4-Dimethylphenyl)-[2-(methoxymethyl)morpholin-4-yl]methanone has shown promise in preclinical studies as a treatment for a variety of cancers, including breast, lung, and ovarian cancer.
特性
IUPAC Name |
(3,4-dimethylphenyl)-[2-(methoxymethyl)morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-11-4-5-13(8-12(11)2)15(17)16-6-7-19-14(9-16)10-18-3/h4-5,8,14H,6-7,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGYKHPNFIGEKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCOC(C2)COC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dimethylphenyl)-[2-(methoxymethyl)morpholin-4-yl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetamide](/img/structure/B7592512.png)
![N-cyclopentyl-N-[2-(dimethylamino)ethyl]-2-methyl-4-(1,2,4-triazol-1-yl)benzamide](/img/structure/B7592519.png)
![2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetonitrile](/img/structure/B7592521.png)
![N-(3-ethoxyspiro[3.3]heptan-1-yl)-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B7592529.png)

![2-N-[3-(4-methoxyphenyl)butyl]thiophene-2,4-dicarboxamide](/img/structure/B7592550.png)



![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(6-methoxypyridazin-3-yl)methanone](/img/structure/B7592578.png)